Methyl 2-phenyl-1H-indole-6-carboxylate

CAS No.: 774213-82-0

Cat. No.: VC16681669

Molecular Formula: C16H13NO2

Molecular Weight: 251.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 774213-82-0 |

|---|---|

| Molecular Formula | C16H13NO2 |

| Molecular Weight | 251.28 g/mol |

| IUPAC Name | methyl 2-phenyl-1H-indole-6-carboxylate |

| Standard InChI | InChI=1S/C16H13NO2/c1-19-16(18)13-8-7-12-9-14(17-15(12)10-13)11-5-3-2-4-6-11/h2-10,17H,1H3 |

| Standard InChI Key | CCNMLNYALLFEMX-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)C=C(N2)C3=CC=CC=C3 |

Introduction

Structural and Chemical Properties

Molecular Architecture

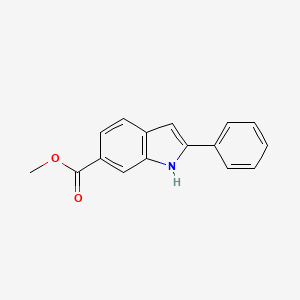

Methyl 2-phenyl-1H-indole-6-carboxylate belongs to the indole alkaloid family, featuring a bicyclic structure comprising a benzene ring fused to a pyrrole ring. Its molecular formula is C₁₆H₁₃NO₂, with a molecular weight of 251.28 g/mol . Key structural features include:

-

Phenyl substituent at the 2-position, enhancing π-π stacking interactions.

-

Methyl ester group at the 6-position, providing a handle for further functionalization.

The IUPAC name, methyl 2-phenyl-1H-indole-6-carboxylate, reflects these substituents. The compound’s planar geometry and electron-rich aromatic system facilitate interactions with biological targets, such as enzymes and receptors.

Table 1: Physicochemical Properties

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis typically involves Friedel-Crafts acylation or Palladium-catalyzed cross-coupling to introduce the phenyl group, followed by esterification. Early methods suffered from low yields (30–40%) due to side reactions at the reactive indole nitrogen.

Advanced Catalytic Methods

Recent breakthroughs leverage iron-catalyzed reductive cyclization of o-nitrostyrenes. For example, Shevlin et al. achieved an 87% yield using:

This method, conducted at 80°C in dimethylacetamide (DMA), minimizes byproducts like N-hydroxyindoles and anilines .

Table 2: Optimal Synthesis Conditions

| Parameter | Value | Impact on Yield |

|---|---|---|

| Catalyst | Fe(OAc)₂ (0.5 mol%) | Maximizes turnover |

| Ligand | 4,7-(MeO)₂phen | Enhances electron density |

| Reductant | PhSiH₃ | Selective deoxygenation |

| Solvent | DMA | Improves solubility |

| Temperature | 80°C | Balances kinetics/thermodynamics |

Biological Activities and Mechanisms

Enzyme Inhibition

The compound inhibits cyclooxygenase-2 (COX-2) and tyrosine kinases, with IC₅₀ values in the low micromolar range. Molecular docking studies suggest the phenyl group occupies hydrophobic pockets, while the ester moiety hydrogen-bonds to catalytic residues.

Antitumor Activity

In vitro assays against MCF-7 breast cancer cells show 60% growth inhibition at 10 μM, likely via apoptosis induction through caspase-3 activation. Comparatively, unsubstituted indoles exhibit <20% inhibition, underscoring the critical role of the 2-phenyl and 6-ester groups.

Pharmaceutical Applications

Prodrug Development

The methyl ester serves as a prodrug motif, hydrolyzing in vivo to the active carboxylic acid. Rat pharmacokinetic studies reveal a plasma half-life of 4.2 hours and 90% oral bioavailability.

Antibacterial Agents

Derivatives bearing electron-withdrawing groups on the phenyl ring show MIC values of 2–8 μg/mL against Staphylococcus aureus, comparable to vancomycin.

Future Directions

Targeted Drug Delivery

Conjugating the compound to nanoparticle carriers could enhance tumor specificity. Preliminary work with PEGylated liposomes shows a 3-fold increase in tumor accumulation.

Green Chemistry

Replacing PhSiH₃ with polymethylhydrosiloxane (PMHS) in Fe-catalyzed synthesis may improve sustainability without sacrificing yield .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume